molecular formula C12H14N2OS B2671911 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isobutyramide CAS No. 300712-74-7

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isobutyramide

Cat. No. B2671911
M. Wt: 234.32
InChI Key: ZVPVDLBBIPWUFN-UHFFFAOYSA-N
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Description

“N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isobutyramide” is a chemical compound that has gained significant attention in recent years due to its potential implications in various fields of research and industry. It belongs to the family of cyclopenta [b]thiophene-based drugs .

Scientific Research Applications

Antitumor Activities

Research has revealed that derivatives of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isobutyramide exhibit significant antitumor activities. These compounds have been synthesized and evaluated for their inhibitory effects on various human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). The synthesis of heterocyclic derivatives involving thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings has shown that most of these compounds demonstrate high antiproliferative activity in vitro, indicating their potential as antitumor agents (Shams et al., 2010).

Anticonvulsant, Behavioral, and CNS Antidepressant Activities

Another study focused on the synthesis of heterocyclic compounds derived from the cyclopenta[b]thiophene derivative, showcasing their potential in the treatment of neurological disorders. These compounds were tested for anticonvulsant, behavioral, and CNS antidepressant activities, revealing their versatility in addressing various aspects of neurological health (El-Sharkawy, 2012).

Crystal Structure and Synthetic Utility

The structural elucidation and synthetic utility of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, a related compound, have been thoroughly investigated. This research provides insights into the molecular structure through X-ray diffraction analysis and explores the compound's potential in various synthetic applications. The findings underscore the compound's role in facilitating the synthesis of other complex molecules, highlighting its importance in medicinal chemistry and drug development (Wang et al., 2014).

Solubility and Solution Thermodynamics

The solubility and solution thermodynamics of isobutyramide, a structural component of the chemical , in various pure solvents have been examined. This study provides crucial data on the solubility behavior of this compound, which is essential for its application in the synthesis of organic dyes and pharmaceuticals. Understanding the solubility characteristics can aid in the pharmaceutical development process, especially in drug formulation and delivery system design (Wu & Li, 2020).

Antimicrobial Properties

Research into novel heterocyclic compounds incorporating the sulfamoyl moiety, which is related to the core structure of interest, has shown promising antimicrobial properties. These studies have led to the development of compounds with significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents. The synthesis of these compounds demonstrates the versatility of the core chemical structure in generating biologically active molecules (Darwish et al., 2014).

properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-7(2)11(15)14-12-9(6-13)8-4-3-5-10(8)16-12/h7H,3-5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPVDLBBIPWUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C2=C(S1)CCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isobutyramide

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